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For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the chemical properties and

applications of 4-Azidoaniline (also known as p-Azidoaniline), a versatile bifunctional molecule

of significant interest in chemical biology, drug discovery, and materials science. This document

details its physicochemical properties, reactivity of its key functional groups—the amine and the

azide—and provides detailed experimental protocols for its synthesis and common

applications. Particular emphasis is placed on its utility in bioconjugation via "click chemistry"

and as a photoaffinity labeling reagent.

Physicochemical Properties
4-Azidoaniline is a valuable building block possessing both a nucleophilic aromatic amine and

a photoreactive, bioorthogonal azide group. It is most commonly available and handled as its

hydrochloride salt to improve stability.
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Property Value Reference

IUPAC Name 4-azidoaniline [1][2]

Synonyms
p-Azidoaniline, 1-Amino-4-

azidobenzene
[1][2]

CAS Number
14860-64-1 (free base),

91159-79-4 (hydrochloride)
[1][3][4]

Molecular Formula C₆H₆N₄ [1][2]

Molecular Weight
134.14 g/mol (free base),

170.60 g/mol (hydrochloride)
[1][3][4]

Appearance Yellow to brown powder

Melting Point
165 °C (decomposes)

(hydrochloride)
[3][5]

Spectral Data
The structural features of 4-Azidoaniline can be confirmed by various spectroscopic

techniques.
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Technique Feature Expected Observation

IR Spectroscopy Azide (-N₃) stretch
Strong, sharp absorption at

~2100-2150 cm⁻¹[6]

Amine (N-H) stretch
Two distinct peaks in the 3300-

3500 cm⁻¹ region[6]

¹H NMR Aromatic Protons

Two doublets (AA'BB' system)

in the aromatic region (~6.5-

7.5 ppm)

Amine Protons A broad singlet

¹³C NMR Aromatic Carbons
Four signals in the aromatic

region

Mass Spectrometry Molecular Ion (M⁺)
Peak at m/z ≈ 134.06 (for the

free base)[6]

Note: Specific quantitative data for the pKa, a comprehensive solubility profile in various

solvents, and the UV-Vis absorption maximum (λmax) with molar absorptivity (ε) for 4-
Azidoaniline were not definitively available in the searched literature. The UV-Vis spectrum of

an aniline derivative is influenced by its substituents. Aniline exhibits absorption maxima at

approximately 230 nm and 280 nm. The presence of the azide group is expected to shift these

absorption bands.

Reactivity and Chemical Transformations
The utility of 4-Azidoaniline stems from the distinct reactivity of its two functional groups, which

can often be addressed selectively.

Reactions of the Amino Group
The aromatic amine functionality of 4-Azidoaniline undergoes typical reactions of anilines.[7]

Acylation: The amino group can be readily acylated with acyl chlorides or anhydrides in the

presence of a base to form the corresponding amides. This reaction is often used to
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introduce other functionalities or to protect the amino group during reactions involving the

azide.[6]

Diazotization: The primary amino group can be converted to a diazonium salt by treatment

with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures

(0-5 °C).[6] The resulting diazonium salt is a versatile intermediate for introducing a wide

range of substituents onto the aromatic ring via Sandmeyer-type reactions or for use in azo

coupling reactions to form azo dyes.[6]

Reactions of the Azido Group
The azide group is a high-energy, versatile functional handle primarily used in bioorthogonal

chemistry.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent "click

chemistry" reaction. 4-Azidoaniline reacts efficiently and regiospecifically with terminal

alkynes in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-

triazole linkage.[6]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction

involves the reaction of the azide with a strained cyclooctyne. The relief of ring strain

provides the driving force for the reaction, making it suitable for applications in living systems

where the cytotoxicity of copper is a concern.

Staudinger Ligation: The azide can react with a triarylphosphine, such as triphenylphosphine,

to form an aza-ylide intermediate, which can then be trapped by an electrophile in a

Staudinger ligation.

Photoreactivity (Photoaffinity Labeling): Upon UV irradiation, the aryl azide group can lose

nitrogen gas (N₂) to form a highly reactive nitrene intermediate. This nitrene can then insert

into C-H, N-H, or O-H bonds in proximity, or undergo other reactions, leading to the formation

of a covalent bond with a nearby molecule. This property is exploited in photoaffinity labeling

to identify and study non-covalent interactions between a ligand and its biological target.

Experimental Protocols
The following are representative protocols for the synthesis and application of 4-Azidoaniline.
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Synthesis of 4-Azidoaniline
A common laboratory synthesis of 4-Azidoaniline starts from the readily available 4-

nitroaniline. The process involves the reduction of the nitro group to an amine, followed by

diazotization and azidation.

3.1.1. Step 1: Reduction of 4-Nitroaniline to p-Phenylenediamine

Materials: 4-Nitroaniline, tin(II) chloride dihydrate, concentrated hydrochloric acid, sodium

hydroxide.

Procedure:

In a round-bottom flask, dissolve 4-nitroaniline in ethanol.

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to

the stirred solution of 4-nitroaniline at room temperature.

After the addition is complete, heat the reaction mixture to reflux for 1-2 hours.

Cool the reaction mixture to room temperature and then in an ice bath.

Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the

solution is strongly basic.

Extract the product, p-phenylenediamine, with an organic solvent such as ethyl acetate.

Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent

under reduced pressure.

3.1.2. Step 2: Diazotization of p-Phenylenediamine and Azidation

Materials: p-Phenylenediamine, concentrated hydrochloric acid, sodium nitrite, sodium azide,

water.

Procedure:
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Dissolve p-phenylenediamine in a mixture of concentrated hydrochloric acid and water,

and cool the solution to 0-5 °C in an ice-salt bath.

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the

temperature below 5 °C. Stir for an additional 15-20 minutes after the addition is complete.

In a separate beaker, dissolve sodium azide in water and cool the solution to 0-5 °C.

Slowly add the cold diazonium salt solution to the stirred sodium azide solution. Vigorous

nitrogen evolution will be observed.

Allow the reaction mixture to stir at 0-5 °C for 1 hour and then let it warm to room

temperature overnight.

Extract the product, 4-azidoaniline, with an organic solvent like ethyl acetate.

Wash the combined organic extracts with water and brine, then dry over anhydrous

sodium sulfate.

Filter and concentrate the solution under reduced pressure to obtain the crude product.

Purify the crude 4-azidoaniline by column chromatography on silica gel.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition
(CuAAC)
This protocol describes a general procedure for the bioconjugation of an alkyne-containing

molecule to 4-Azidoaniline.

Materials: 4-Azidoaniline, alkyne-functionalized molecule, copper(II) sulfate pentahydrate,

sodium ascorbate, solvent (e.g., a mixture of water and a miscible organic solvent like

DMSO or t-butanol).

Procedure:

Dissolve the alkyne-functionalized molecule and a slight excess of 4-Azidoaniline in the

chosen solvent system.
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Prepare a fresh stock solution of copper(II) sulfate pentahydrate in water.

Prepare a fresh stock solution of sodium ascorbate in water.

To the stirred solution of the alkyne and azide, add the copper(II) sulfate solution, followed

by the sodium ascorbate solution. A color change is often observed, indicating the

reduction of Cu(II) to the active Cu(I) species.

Allow the reaction to proceed at room temperature for 1-24 hours. The reaction progress

can be monitored by TLC or LC-MS.

Upon completion, the triazole product can be isolated by standard workup procedures,

which may include extraction, precipitation, or chromatography.

Photoaffinity Labeling Workflow
This protocol outlines a general workflow for using 4-Azidoaniline as a photoaffinity labeling

probe to identify protein-ligand interactions.

Materials: A derivative of 4-Azidoaniline functionalized with a ligand of interest, a biological

sample containing the target protein (e.g., cell lysate or purified protein), UV lamp (typically

emitting at 254-365 nm), SDS-PAGE reagents, and mass spectrometry equipment.

Procedure:

Incubation: Incubate the 4-azidoaniline-based probe with the biological sample to allow

for binding to the target protein.

UV Irradiation: Irradiate the sample with UV light to activate the azide group, leading to the

formation of the reactive nitrene and covalent cross-linking to the target protein.

Analysis:

Separate the proteins by SDS-PAGE.

Visualize the proteins (e.g., by Coomassie staining, silver staining, or autoradiography if

a radiolabeled probe was used).
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Identify the covalently labeled protein band(s).

Protein Identification: Excise the band(s) of interest from the gel, perform in-gel digestion

(e.g., with trypsin), and identify the protein and the site of modification by mass

spectrometry.
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Caption: Synthetic pathway for 4-Azidoaniline from 4-Nitroaniline.
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Caption: General workflow for a CuAAC "click chemistry" reaction.
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Caption: Experimental workflow for photoaffinity labeling.

Safety and Handling
4-Azidoaniline and its hydrochloride salt are toxic and should be handled with care in a well-

ventilated fume hood.[1] Appropriate personal protective equipment, including gloves, a lab

coat, and safety glasses, should be worn at all times.[1] Avoid inhalation of dust and contact

with skin and eyes.[1] Organic azides are potentially explosive and should be handled with

caution, avoiding heat, shock, and friction. Store in a cool, dry, and well-ventilated place away

from heat and sources of ignition.[1]

Conclusion
4-Azidoaniline is a highly valuable and versatile chemical tool for researchers in chemistry,

biology, and materials science. Its dual functionality allows for a wide range of chemical
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modifications, making it an ideal scaffold for the construction of complex molecular probes,

bioconjugates, and functionalized materials. The reliable and efficient reactivity of its azide

group in "click chemistry" and its utility in photoaffinity labeling have solidified its importance in

modern chemical research. This guide provides a foundational understanding of its properties

and applications, enabling researchers to effectively incorporate this powerful molecule into

their studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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